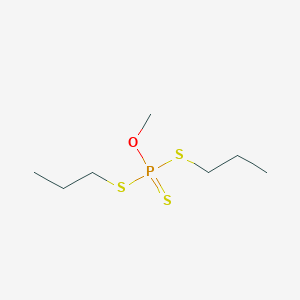
O-Methyl S,S-dipropyl phosphorotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl S,S-dipropyl phosphorotrithioate is an organophosphorothioate compound, which means it contains both phosphorus and sulfur atoms. This compound is known for its use as a pesticide, particularly as a nematicide and insecticide. It is highly soluble in water and many organic solvents, making it effective in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl S,S-dipropyl phosphorotrithioate typically involves the reaction of phosphorus pentasulfide with methanol and propyl alcohol under controlled conditions. The reaction proceeds as follows:
Phosphorus Pentasulfide Reaction: Phosphorus pentasulfide reacts with methanol to form O-methyl phosphorodithioic acid.
Alcohol Addition: The O-methyl phosphorodithioic acid is then reacted with propyl alcohol to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
O-Methyl S,S-dipropyl phosphorotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding phosphorodithioate.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphorodithioates.
Substitution: Various substituted phosphorotrithioates depending on the nucleophile used.
Scientific Research Applications
O-Methyl S,S-dipropyl phosphorotrithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorothioates.
Biology: Investigated for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Studied for potential therapeutic applications, including its use in treating parasitic infections.
Industry: Widely used as a pesticide to control nematodes and soil-dwelling insects in agriculture.
Mechanism of Action
The primary mechanism of action of O-Methyl S,S-dipropyl phosphorotrithioate is its inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
Ethoprophos: Another organophosphorothioate used as a nematicide and insecticide.
Phorate: Similar in structure and function, used as an insecticide.
Cadusafos: Used for similar applications in agriculture.
Uniqueness
O-Methyl S,S-dipropyl phosphorotrithioate is unique due to its specific molecular structure, which provides a balance of solubility and reactivity. This makes it particularly effective in agricultural applications where rapid action and environmental persistence are required.
Properties
CAS No. |
4104-03-4 |
|---|---|
Molecular Formula |
C7H17OPS3 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
methoxy-bis(propylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17OPS3/c1-4-6-11-9(10,8-3)12-7-5-2/h4-7H2,1-3H3 |
InChI Key |
MHXLFSCMPIFFLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=S)(OC)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


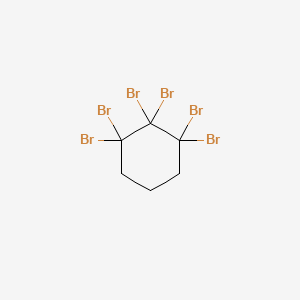
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
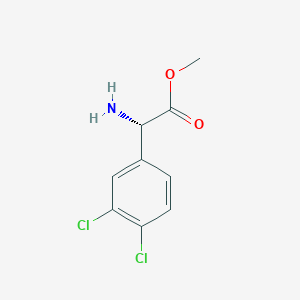
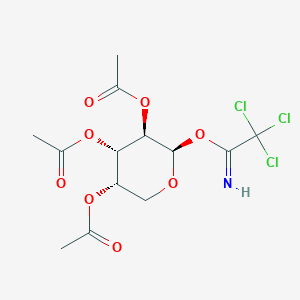
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)
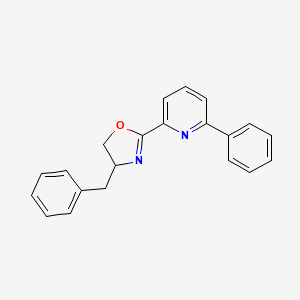

![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
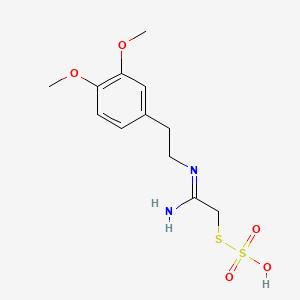
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)
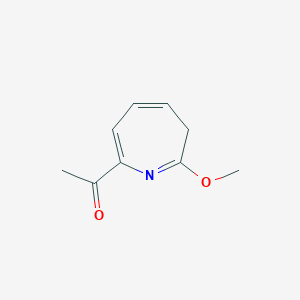

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
